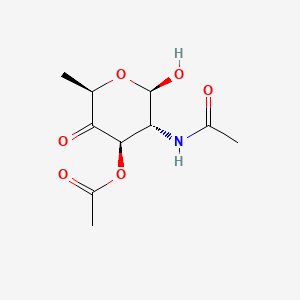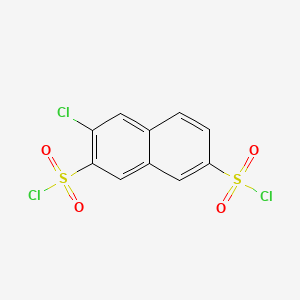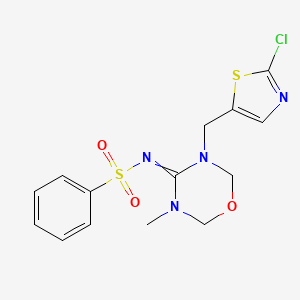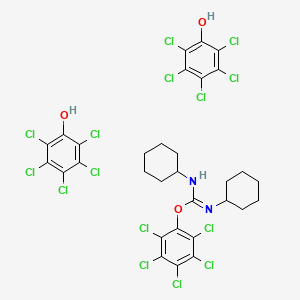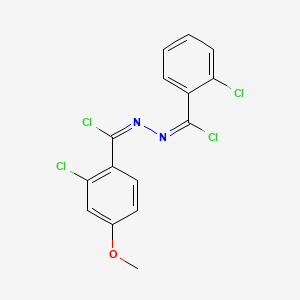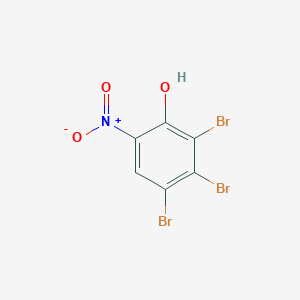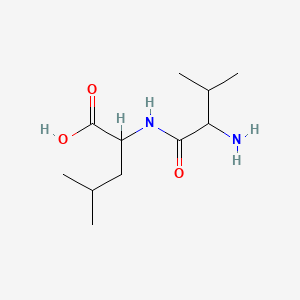
d,l-Valyl-d,l-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d,l-Valyl-d,l-leucine: is a dipeptide composed of the amino acids valine and leucine It is a racemic mixture, meaning it contains equal amounts of both the d- and l- enantiomers of valyl-leucine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of d,l-valyl-d,l-leucine typically involves the coupling of valine and leucine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, to form the dipeptide bond between the amino acids.
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. Microbial preparation methods are advantageous due to their high stereoselectivity and environmentally friendly conditions. For example, microbial stereoselective hydrolysis of N-acyl-dl-valine by d-aminoacylase can be used to produce d-valine, which can then be coupled with leucine to form the dipeptide .
化学反应分析
Types of Reactions: d,l-Valyl-d,l-leucine can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the amino acids.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amino alcohols.
科学研究应用
Chemistry: d,l-Valyl-d,l-leucine is used in studies related to peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide bond formation and stability.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used in the development of peptide-based drugs.
Medicine: this compound has potential applications in the development of therapeutic agents. It can be used as a building block for designing peptide-based drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of more complex molecules .
作用机制
The mechanism of action of d,l-valyl-d,l-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets and modulate their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, thereby exerting its biological effects .
相似化合物的比较
- d,l-Leucyl-d,l-leucine
- d,l-Valyl-d,l-valine
- d,l-Leucylglycine
- Glycyl-d,l-leucine
Comparison: d,l-Valyl-d,l-leucine is unique due to its specific combination of valine and leucine residues. This combination imparts distinct physicochemical properties and biological activities compared to other similar dipeptides. For instance, the presence of valine and leucine can influence the hydrophobicity and stability of the dipeptide, making it suitable for specific applications in drug design and material science .
属性
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHZFGSVQBHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22906-55-4 |
Source


|
| Record name | NSC524459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
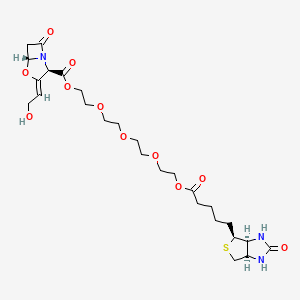
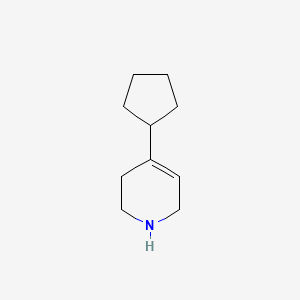
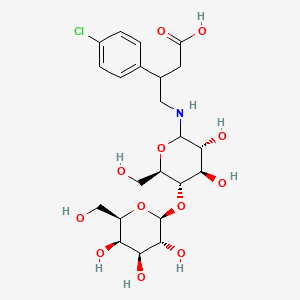


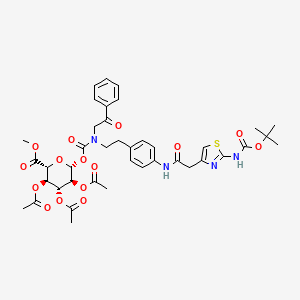
![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
